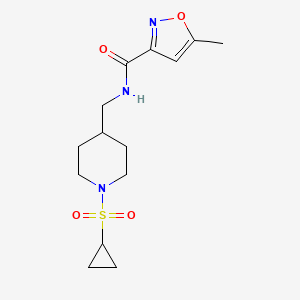![molecular formula C8H14N2 B2638786 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine CAS No. 933750-04-0](/img/structure/B2638786.png)
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine is a bicyclic amine compound with the molecular formula C8H14N2. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentenes and palladium-catalyzed 1,2-aminoacyloxylation reactions. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) for the determination of enantiomeric purity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Amines: Formed from reduction reactions.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: Employed in the construction of complex bicyclic structures.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules
Mechanism of Action
The mechanism of action of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites of target molecules, potentially inhibiting or activating their function. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic lactam used as a precursor in the synthesis of carbocyclic nucleosides.
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine: Another bicyclic amine with similar structural features.
Uniqueness
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine is unique due to its specific bicyclic structure and the presence of an amine group, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHCYXULJUMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)
![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)
![1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)



![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2638719.png)
![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)




